9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a tetrahydropyrimido[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bromophenyl precursor, which is then subjected to a series of reactions to introduce the butyl and methyl groups, as well as the tetrahydropyrimido[2,1-f]purine core. The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenyl group.
Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes involved in purine metabolism, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .
Comparison with Similar Compounds
Similar compounds to 9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine derivatives such as:
1,2,4-triazolo[1,5-a]pyrimidines: Known for their anti-inflammatory properties.
Thienopyridine derivatives: Exhibiting antimicrobial activity.
Hydrazine-coupled pyrazoles: Noted for their antileishmanial and antimalarial activities.
What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
9-(4-bromophenyl)-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-3-4-10-25-17(26)15-16(22(2)19(25)27)21-18-23(11-5-12-24(15)18)14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNURPMRHALMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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